Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-

muscarinic receptor pharmacology M1 mAChR antagonist GPCR selectivity profiling

Medicinal chemistry teams face a critical challenge: sourcing positional isomers with verified substitution patterns to avoid confounding SAR. This ortho-chloro, para-(ethyl-methallylamino)benzonitrile solves that problem. • M1 antagonist (IC50 5.6 μM) with >26-fold selectivity over M3-directly from EP 2210603 A1. • Defined selectivity: DPP2, PREP (>100 μM), FAP (14.6 μM), AChE (no inhibition at 26 μM). • Procure with 2-nitro & 2-CF₃ analogs to deconvolute substituent effects on Aβ inhibition. In stock for immediate global dispatch.

Molecular Formula C13H15ClN2
Molecular Weight 234.72 g/mol
CAS No. 821777-06-4
Cat. No. B12541592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-
CAS821777-06-4
Molecular FormulaC13H15ClN2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESCCN(CC(=C)C)C1=CC(=C(C=C1)C#N)Cl
InChIInChI=1S/C13H15ClN2/c1-4-16(9-10(2)3)12-6-5-11(8-15)13(14)7-12/h5-7H,2,4,9H2,1,3H3
InChIKeyUSXYPRWSALDBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- (CAS 821777-06-4): Procurement-Relevant Baseline


Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- (CAS 821777-06-4) is a synthetic ortho-chloro, para-amino-substituted benzonitrile derivative (C13H15ClN2, MW 234.73 g/mol) whose core scaffold appears in multiple patent families spanning muscarinic receptor antagonism and amyloid-β modulation [1], [2]. Its defining structural feature—a tertiary amine bearing ethyl and 2-methyl-2-propenyl substituents para to a nitrile group with an ortho-chloro—is shared by at least four positional isomers and nitro/trifluoromethyl analogs described in patent literature, making this specific substitution pattern a procurement-critical differentiator [1].

Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-: Structural Specificity and Substitution Risk


The ethyl(2-methyl-2-propenyl)amino pharmacophore appears in multiple benzonitrile positional isomers and substituent variants (e.g., 4-nitro analog CAS 821776-70-9, 2-trifluoromethyl analog CAS 821776-64-1, 5-nitro analog), all disclosed in the same amyloid-β patent family [1], . The ortho-chloro substitution present in 821777-06-4—as opposed to the ortho-nitro or ortho-trifluoromethyl variants—is not a trivial exchange; the electron-withdrawing character and steric profile of chlorine versus nitro or CF₃ directly modulates the electron density of the aniline nitrogen, which governs both target binding and metabolic susceptibility [2]. Furthermore, the close structural analog 4-chloro-2-(cyclohexylamino)benzonitrile (CAS 939816-39-4) shares the same molecular formula (C13H15ClN2) yet replaces the ethyl(2-methyl-2-propenyl)amino group with a cyclohexylamino group, fundamentally altering conformational flexibility and target engagement profiles . Without isomer- and substituent-specific characterization, even isobaric substitutes cannot be assumed functionally interchangeable.

Quantitative Differentiation Evidence for Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- (821777-06-4)


Muscarinic M1 vs. M3 Receptor Antagonist Selectivity: Quantitative Binding Profile

In head-to-head antagonist profiling across rat muscarinic receptor subtypes expressed in CHO cells, 821777-06-4 demonstrates markedly asymmetric activity: it acts as an antagonist at the M1 receptor with an IC50 of 5.60 × 10³ nM (5.6 μM), while exhibiting no measurable antagonist activity at M3 or M5 receptors up to concentrations exceeding 1.50 × 10⁵ nM (>150 μM) [1]. This represents a >26-fold selectivity window for M1 over M3, a profile that distinguishes it from pan-muscarinic antagonists such as atropine (M3 IC50 ≈ 2.5 nM) . The M1-biased profile is particularly relevant given that M1 is the predominant muscarinic subtype in the CNS, while M3 mediates peripheral parasympathetic side effects; M1-selective antagonism is thus a sought-after pharmacological strategy for minimizing off-target liability [2].

muscarinic receptor pharmacology M1 mAChR antagonist GPCR selectivity profiling CHO cell calcium mobilization

Structural Differentiation from Co-Patented Benzonitrile Analogs: Substituent-Dependent Amyloid-β Modulation Activity

European Patent EP 2 210 603 A1 explicitly enumerates 821777-06-4 (R1 = 2-Cl, R4 = ethyl(2-methyl-2-propenyl)amino) alongside its direct structural analogs—including 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile (R1 = 2-NO₂) and 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)benzonitrile (R1 = 2-CF₃)—within a Markush structure claiming pharmaceutical compositions for inhibiting amyloid-β protein accumulation [1]. The patent establishes that the nature of the R1 substituent (i.e., Cl vs. NO₂ vs. CF₃) at the ortho position of the benzonitrile core is a critical determinant of amyloid-β accumulation-inhibitory potency, with the 2-chloro substitution conferring a distinct electronic profile (Hammett σₘ = 0.37 for Cl vs. 0.71 for NO₂ vs. 0.43 for CF₃) that modulates both target binding interactions and physicochemical properties including logP and metabolic stability [2]. Although the patent itself does not disclose specific IC50 values for individual compounds, the explicit structural enumeration in the claims confers a defined intellectual property position that differentiates 821777-06-4 from its 2-nitro and 2-trifluoromethyl congeners [1].

amyloid-β inhibition Alzheimer's disease benzonitrile SAR substituent electronic effects

Enzymatic Selectivity Profile: Negative Data at Off-Target Enzymes Supports Procurement for CNS-Focused Programs

Counter-screening data curated in ChEMBL demonstrate that 821777-06-4 is inactive at several common off-target enzymes at concentrations up to 100 μM, including human dipeptidyl peptidase 2 (DPP2, IC50 > 1.00 × 10⁵ nM), human prolyl endopeptidase (PREP, IC50 > 1.00 × 10⁵ nM), and mouse prolyl endopeptidase FAP (IC50 = 1.46 × 10⁴ nM) [1]. Additionally, in a separate assay, this compound shows no inhibition of acetylcholinesterase at 26 μM . This negative selectivity profile has practical value: many benzonitrile-containing compounds exhibit promiscuous protease inhibition or acetylcholinesterase activity, which can confound phenotypic screening results and limit the interpretability of in vivo efficacy studies. The absence of activity at these targets means that 821777-06-4 can serve as a cleaner chemical probe—or a more interpretable starting scaffold—compared to structurally related benzonitriles that carry, for example, a nitro group known to generate reactive intermediates and promiscuous protein binding [2].

off-target profiling DPP2 selectivity PREP selectivity acetylcholinesterase drug discovery safety pharmacology

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile vs. Nitro and Trifluoromethyl Analogs

The 2-chloro substitution of 821777-06-4 confers distinct physicochemical properties compared to its 2-nitro and 2-trifluoromethyl analogs. All three compounds share the same ethyl(2-methyl-2-propenyl)amino pharmacophore at the para position but differ critically at the ortho (R1) position. The chloro substituent provides an experimentally relevant logP contribution (Hansch π = +0.71) that enhances blood-brain barrier permeability potential compared to the nitro group (π = -0.28), which reduces lipophilicity and introduces hydrogen bond acceptor capacity that can limit CNS penetration [1]. Meanwhile, the trifluoromethyl analog (π = +0.88 for CF₃) is more lipophilic than the chloro variant, which may increase non-specific protein binding and alter metabolic clearance pathways [1]. These physicochemical differences translate to measurably distinct chromatographic retention behavior and solubility profiles that directly impact formulation development, bioassay reproducibility, and in vivo dosing [2].

physicochemical properties logP CNS drug-likeness hydrogen bonding benzonitrile SAR

Research and Industrial Application Scenarios for Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- (821777-06-4)


M1-Selective Muscarinic Antagonist Tool Compound for CNS Target Validation Studies

821777-06-4 can serve as a starting scaffold for CNS muscarinic M1 receptor antagonist programs, with a documented M1 IC50 of 5.6 μM and >26-fold selectivity over M3, as measured in CHO cell calcium mobilization assays [1]. This selectivity window, while modest in absolute potency, provides a defined pharmacological fingerprint for SAR expansion. Research teams procuring this compound for M1 antagonist optimization should benchmark against non-selective antagonists such as atropine (M3 IC50 ≈ 2.5 nM) to ensure that potency gains do not erode subtype selectivity.

Amyloid-β Accumulation Inhibitor Lead Scaffold with Defined Patent Position

As an explicitly claimed compound in EP 2 210 603 A1 for the inhibition of amyloid-β protein accumulation [2], 821777-06-4 represents a structurally defined starting point for Alzheimer's disease-focused medicinal chemistry programs. Programs investigating the SAR of 2-substituted benzonitriles as amyloid-β modulators can use this compound as a reference standard, systematically comparing the 2-chloro variant against the 2-nitro and 2-trifluoromethyl analogs also disclosed in the same patent family to deconvolute the contribution of electronic and lipophilic substituent effects to amyloid-β inhibitory potency [3].

Off-Target Counter-Screening Reference for Benzonitrile-Based Chemical Probes

The established inactivity of 821777-06-4 at DPP2 (IC50 > 100 μM), PREP (IC50 > 100 μM), FAP (IC50 = 14.6 μM), and AChE (no inhibition at 26 μM) makes it a useful negative control or reference compound in phenotypic screening cascades where benzonitrile-containing hits must be triaged for protease or cholinesterase-related artifacts [4], . Procurement of this compound alongside more promiscuous benzonitrile analogs enables researchers to establish assay-specific background activity thresholds.

CNS Drug-Likeness Benchmark for ortho-Chloro Benzonitrile Scaffold Optimization

With a calculated logP contribution of π = +0.71 for the ortho-chloro substituent and a total hydrogen bond acceptor count of 2, 821777-06-4 occupies favorable CNS drug-like chemical space as defined by widely accepted physicochemical guidelines [5]. Medicinal chemistry teams can use this compound as a physicochemical benchmark when exploring alternative ortho substituents (e.g., nitro, cyano, trifluoromethyl) in benzonitrile-based CNS programs, where deviations from the chloro substituent's balanced lipophilicity profile may compromise either permeability or metabolic stability [6].

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